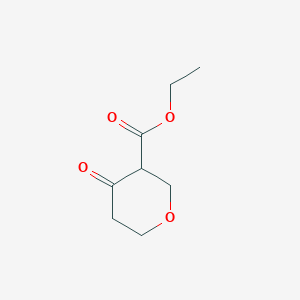

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJSLBBFQOCMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599876 | |

| Record name | Ethyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141419-94-5 | |

| Record name | Ethyl 4-oxooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5) for Researchers and Drug Development Professionals

Introduction: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic organic compound featuring a tetrahydropyran ring. This structure is a key building block, or scaffold, in medicinal chemistry and organic synthesis.[1][2] Its importance lies in its utility as a versatile intermediate for creating more complex molecules with potential therapeutic applications.[1] The tetrahydropyran motif is present in a wide range of natural products and biologically active compounds, making this synthetic precursor highly valuable for drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications for professionals in the field.

Chemical and Physical Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a functionalized cyclic ether. The presence of both a ketone and an ester group makes it a reactive and useful intermediate.[4] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 141419-94-5 | [4][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [4][5][7] |

| Molecular Weight | 172.18 g/mol | [4][5][7] |

| Purity | Typically ≥95% | [7] |

| Appearance | Data varies; may be a solid or liquid. | [7] |

| Storage | Sealed in a dry environment at 2-8°C. | [6] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |

Synthesis and Manufacturing

The primary synthesis of this compound is a two-step process involving a Michael addition followed by an intramolecular cyclization known as a Dieckmann condensation.[1] This method is noted for its mild conditions and relatively high yield compared to older synthetic routes.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Experimental Protocol: Dieckmann Condensation Approach

This protocol is based on the synthetic strategy outlined in patent CN104496858A.[1]

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Michael Addition)

-

Preparation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ethyl 3-hydroxypropanoate and ethyl acrylate in an appropriate solvent.

-

Reaction: Introduce a base to catalyze the Michael addition. The reaction proceeds under mild alkaline conditions.

-

Workup: After the reaction is complete (monitored by techniques like TLC or GC), neutralize the mixture. Extract the desired intermediate, 4-oxa-1,7-diethyl pimelate, using a suitable organic solvent. Purify the crude product, for example, by vacuum distillation.

Step 2: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Dieckmann Condensation)

-

Preparation: Dissolve the purified 4-oxa-1,7-diethyl pimelate from Step 1 in an anhydrous solvent (e.g., toluene or THF) in a reaction vessel equipped for low-temperature control.

-

Reaction: Cool the solution to a low temperature (e.g., 0-5°C). Slowly add a strong base, such as sodium ethoxide or sodium hydride, to initiate the intramolecular condensation.[1][8] The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester.[8]

-

Workup: Once the cyclization is complete, carefully quench the reaction with a weak acid. Perform an aqueous workup to remove salts and residual base. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The final product, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, can be purified by column chromatography or vacuum distillation to achieve high purity.

Spectroscopic and Analytical Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.0-4.4 ppm and a triplet around 1.1-1.4 ppm). Multiple complex signals for the diastereotopic protons on the tetrahydropyran ring. |

| ¹³C NMR | A signal for the ketone carbonyl (C=O). A signal for the ester carbonyl (C=O) typically around 165-175 ppm.[9] Signals for the ethyl group carbons and four distinct signals for the carbons of the pyran ring. |

| FT-IR (cm⁻¹) | A strong absorption band for the ester C=O stretch (approx. 1720-1740 cm⁻¹). A strong absorption band for the ketone C=O stretch (approx. 1715 cm⁻¹). C-O stretching bands for the ether and ester functionalities. C-H stretching bands for the aliphatic protons. |

| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight of 172.18. |

Applications in Research and Drug Development

The primary value of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is as a synthetic intermediate.[1][4] The tetrahydropyran core is a "privileged scaffold," meaning it appears in many biologically active compounds and approved drugs.[2] The dual functionality of this molecule—specifically the reactive ketone at the C4 position—allows for a wide range of chemical modifications to build diverse molecular libraries for screening.

Logical Relationship: A Scaffold for Derivatization

The C4-keto group is an electrophilic center, making it a prime target for various nucleophilic addition and condensation reactions. This allows chemists to introduce a wide array of functional groups and build molecular complexity.

Caption: Reactivity of the C4-keto group for generating diverse derivatives.

Therapeutic Potential of Derivatives: Derivatives of the tetrahydropyran scaffold have shown a broad spectrum of biological activities, including:

-

Anticancer Activity: Fused pyran systems, such as pyrano[3,2-c]quinolines, have been synthesized and investigated for their anti-tumor properties.[11][12]

-

Antimicrobial and Antifungal Activity: The pyran ring is a core component of many compounds tested for their efficacy against bacterial and fungal pathogens.[2][13]

-

Anti-inflammatory and Neuroprotective Effects: Certain pyran-based molecules are being explored for their potential in treating inflammation and neurodegenerative diseases.[2]

Safety and Handling

Proper safety precautions should be taken when handling this chemical.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigeration (2-8°C).[6]

References

- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl tetrahydro-2H-pyran-3-carboxylate|CAS 18729-20-9 [benchchem.com]

- 5. 141419-94-5 | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate(mixture of isomers) | Esters | Ambeed.com [ambeed.com]

- 6. 141419-94-5|Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | CymitQuimica [cymitquimica.com]

- 8. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and potential applications of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic organic compound. The available quantitative data for this compound (CAS Number: 141419-94-5) is summarized in the table below. It is important to note that while some fundamental properties are well-established, specific experimental data such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 172.18 g/mol | [1][3][4] |

| CAS Number | 141419-94-5 | [2][4][5][6] |

| Appearance | Powder or liquid | [7] |

| Density (Predicted) | 1.162 ± 0.06 g/cm³ | [8] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

Chemical Synthesis: Experimental Protocol

The primary route for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is via a Dieckmann condensation reaction. The following protocol is based on the methodology described in patent CN104496858A.[1]

Objective: To synthesize Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Reaction Scheme:

-

Step 1: Michael Addition

-

Ethyl 2-hydroxyacetate reacts with ethyl acrylate in the presence of a base to form the intermediate, diethyl 4-oxa-1,7-pimelate.

-

-

Step 2: Dieckmann Condensation

-

The intermediate undergoes an intramolecular cyclization in the presence of a strong base to yield the final product.

-

Materials:

-

Ethyl 2-hydroxyacetate

-

Ethyl acrylate

-

Anhydrous solvent (e.g., Toluene, THF)

-

Base for Michael Addition (e.g., Sodium ethoxide, Potassium tert-butoxide)

-

Strong Base for Dieckmann Condensation (e.g., Sodium ethoxide, Sodium hydride)

-

Acid for workup (e.g., Dilute Hydrochloric Acid)

Procedure:

-

Formation of Diethyl 4-oxa-1,7-pimelate:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-hydroxyacetate in the chosen anhydrous solvent.

-

Add the base for the Michael addition (catalytic amount) to the solution.

-

Slowly add an equimolar amount of ethyl acrylate to the reaction mixture, maintaining the temperature as specified by the detailed method (typically room temperature or slightly below).

-

Stir the reaction mixture for a sufficient time to allow for the complete formation of the intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Dieckmann Condensation:

-

Cool the reaction mixture containing the intermediate to a low temperature (e.g., -10 to 0 °C).[1]

-

Slowly add a strong base (e.g., sodium ethoxide or sodium hydride) to the cooled solution.[1]

-

Allow the reaction to proceed at this low temperature with continuous stirring. Monitor the cyclization by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cooled, dilute acidic solution to neutralize the base.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified using standard techniques such as distillation or column chromatography to obtain pure Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

-

Visualized Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the logical position of this compound in the broader context of drug discovery.

Caption: Synthesis workflow for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Caption: Role as a key intermediate in the synthesis of bioactive pyran derivatives.

Relevance in Drug Discovery and Development

While specific biological activities for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate itself are not extensively documented, the tetrahydropyran core is a significant scaffold in medicinal chemistry. Pyran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[9][10][11]

This compound serves as a valuable building block, providing a functionalized pyran ring that can be further modified to create more complex molecules with potential therapeutic applications. The ketone and ester functional groups offer reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse libraries of pyran-based compounds for biological screening. Its utility as an intermediate in the synthesis of medicaments is a key driver for its production.[1] Therefore, researchers in drug development may utilize this compound as a starting material for the synthesis of novel therapeutic agents.

References

- 1. Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | CymitQuimica [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. 141419-94-5|Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. chemsigma.com [chemsigma.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. ETHYL 3-OXOTETRAHYDROPYRAN-2-CARBOXYLATE | 122061-03-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Ethyl 4H-Pyran-4-one-2-carboxylate [mdpi.com]

- 11. banglajol.info [banglajol.info]

Spectroscopic and Spectrometric Characterization of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this guide focuses on the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate possesses a tetrahydropyran ring, a ketone group at the 4-position, and an ethyl carboxylate group at the 3-position. Its molecular formula is C₈H₁₂O₄, with a molecular weight of approximately 172.18 g/mol . The presence of a chiral center at the C3 position indicates that the compound can exist as a mixture of enantiomers.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses based on the structure of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~4.0 - 3.5 | Multiplet (m) | 3H | H-2, H-6a, H-6e |

| ~3.5 - 3.2 | Multiplet (m) | 1H | H-3 |

| ~2.8 - 2.4 | Multiplet (m) | 2H | H-5a, H-5e |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions. The protons on the tetrahydropyran ring will likely exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (Ketone, C-4) |

| ~168 | C=O (Ester) |

| ~68 | C-2, C-6 |

| ~61 | -OCH₂ CH₃ |

| ~50 | C-3 |

| ~45 | C-5 |

| ~14 | -OCH₂CH₃ |

Note: These are predicted chemical shifts and can be influenced by the solvent and other experimental parameters.

Table 3: Predicted FT-IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H (Aliphatic) Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1715 | Strong | C=O (Ketone) Stretch |

| ~1200-1000 | Strong | C-O (Ether and Ester) Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 127 | [M - OEt]⁺ |

| 100 | [M - C₄H₄O₂]⁺ (from McLafferty rearrangement) |

| 99 | [M - CO₂Et]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₂H₃O]⁺ |

Note: The fragmentation pattern can be complex and may show other significant peaks.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and 8-16 scans.

-

Process the data using Fourier transformation, phasing, and baseline correction.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation (for EI-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of an organic compound like Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

An In-depth Technical Guide on the Solubility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structural features, including a tetrahydropyran ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules. Understanding its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in a range of organic solvents, based on its structural characteristics and the principles of solubility. It also outlines a general experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3] For Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a nuanced solubility profile is expected due to its mixed polarity.

Table 1: Predicted Qualitative Solubility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the carbonyl oxygen atoms and the ether oxygen of the solute, leading to strong solute-solvent interactions.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like THF, being a cyclic ether, may show particularly good solubility due to structural similarities.[5][6] |

| Non-Polar | Hexane, Toluene | Low to Moderate | The solubility in non-polar solvents is expected to be limited due to the presence of the polar ketone, ester, and ether groups. However, the non-polar hydrocarbon portions of the molecule will contribute to some solubility.[3] |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. They can interact with the solute through dipole-dipole interactions. |

Experimental Protocols

A standardized experimental protocol is essential for the accurate and reproducible determination of solubility. The following section outlines a general gravimetric method for determining the solubility of a solid compound like Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent to facilitate evaporation without degrading the compound. Alternatively, a desiccator under vacuum can be used.

-

Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Logical Relationships in Solubility

The solubility of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Factors influencing the solubility of the target compound.

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is anticipated to exhibit good solubility in polar protic and polar aprotic solvents, with moderate to low solubility in non-polar and halogenated solvents. This predicted solubility profile is based on the presence of multiple polar functional groups capable of engaging in strong intermolecular interactions with polar solvents. For precise quantitative data, the outlined gravimetric experimental protocol provides a reliable method for its determination. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, particularly in the pharmaceutical industry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 7. pubs.acs.org [pubs.acs.org]

molecular weight and formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a cyclic β-keto ester with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] The structural formula reveals a tetrahydropyran ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

Due to a lack of specific experimental data for the 3-carboxylate isomer, the following table presents data for the closely related isomer, Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, to provide an estimation of its physical properties.

Table 2: Physicochemical Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

| Property | Value | CAS Number |

| Appearance | Solid | 287193-07-1[2][3] |

| Purity | 95% | 287193-07-1[2] |

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method describes a two-step synthesis for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by an intramolecular cyclization via a Dieckmann condensation.[4][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

In a reaction vessel, ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under alkaline conditions, which can be achieved using bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). The reaction mixture is stirred until the formation of 4-oxa-1,7-diethyl pimelate is complete.

Step 2: Dieckmann Condensation

The reaction mixture containing 4-oxa-1,7-diethyl pimelate is cooled to a low temperature. A strong base, such as sodium ethoxide or sodium hydride, is then added to initiate the intramolecular Dieckmann condensation. This reaction leads to the formation of the cyclic β-keto ester, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. The product can then be isolated and purified using standard laboratory techniques.

Potential Applications in Drug Development

While specific biological activities of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate are not extensively documented, the pyran scaffold is a key feature in numerous compounds with significant pharmacological properties. Derivatives of pyran have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[6][7] For instance, certain pyran-based compounds have been investigated as potential inhibitors of EGFR/HER-2 in cancer therapy.[8]

The presence of the β-keto ester functionality in Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules. It can serve as a building block for the creation of novel heterocyclic systems with potential therapeutic applications.

Spectroscopic Data

References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. keyorganics.net [keyorganics.net]

- 5. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. arabjchem.org [arabjchem.org]

- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development, particularly in the pharmaceutical industry. This document outlines the predicted degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation studies to establish a comprehensive stability-indicating profile.

Chemical and Physical Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a cyclic keto-ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure, featuring a tetrahydropyran ring, a ketone, and an ethyl ester functional group, dictates its chemical reactivity and stability.

Stability Profile and Predicted Degradation Pathways

While specific experimental stability data for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is not extensively available in public literature, its susceptibility to degradation can be inferred from its functional groups. The primary degradation pathways are anticipated to be hydrolysis and oxidation.

2.1. Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: This reaction would likely yield 4-oxotetrahydro-2H-pyran-3-carboxylic acid and ethanol.

-

Base-catalyzed hydrolysis (saponification): This would result in the formation of the corresponding carboxylate salt and ethanol.

2.2. Oxidative Degradation: The ketone functional group and the ether linkage within the tetrahydropyran ring could be susceptible to oxidation. Oxidizing agents may lead to ring-opening or other oxidative degradation products.

2.3. Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures could potentially lead to decarboxylation or other decomposition reactions.

2.4. Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although the specific pathways for this compound are not well-documented.

The following diagram illustrates the predicted primary degradation pathways:

Caption: Predicted primary degradation pathways for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Recommended Storage Conditions

Based on information from chemical suppliers, the recommended storage conditions for Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate are as follows:

| Parameter | Condition |

| Temperature | 2-8°C[1] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., nitrogen or argon) |

| Light | Protect from light |

Storing the compound under these conditions will minimize degradation from hydrolysis, oxidation, and photolysis.

Experimental Protocols for Forced Degradation Studies

To establish a comprehensive stability-indicating method and identify potential degradation products, a forced degradation study should be performed according to ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

The following table summarizes the proposed conditions for a forced degradation study:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal | Solid State | 80°C | 1, 3, 7 days |

| Photolytic | Solid State & Solution | ICH Q1B conditions | Overall illumination ≥ 1.2 million lux hours and integrated near UV exposure ≥ 200 watt hours/square meter |

4.1. General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study:

Caption: General workflow for a forced degradation study of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

4.2. Detailed Methodologies

4.2.1. Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

4.2.2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Keep the solution at room temperature.

-

Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

4.2.4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Dilute with the mobile phase for analysis.

4.2.5. Thermal Degradation:

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C.

-

At specified time points (e.g., 1, 3, and 7 days), withdraw a sample, dissolve it in the solvent, and dilute to a suitable concentration for analysis.

4.2.6. Photolytic Degradation:

-

Expose the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the specified exposure, prepare the samples for analysis.

4.3. Analytical Method for Stability Indication

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. Due to the potential for keto-enol tautomerism in β-keto esters, which can cause poor peak shape in reversed-phase HPLC, method development may require special considerations. Using a mixed-mode column or adjusting the mobile phase pH and column temperature can help achieve better separation and peak shape. Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

4.3.1. Proposed HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm or a mixed-mode column |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Conclusion

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a compound that requires careful handling and storage to maintain its integrity. The primary stability concerns are hydrolysis and oxidation. The recommended storage condition is sealed in a dry, protected from light environment at 2-8°C. For critical applications, particularly in drug development, a comprehensive forced degradation study is essential to understand its stability profile fully. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to establish a validated stability-indicating assay for this important chemical intermediate.

References

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide for Researchers

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Applications of a Versatile Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the accessibility and thorough understanding of key chemical intermediates are paramount. Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a heterocyclic compound, represents a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and explores its potential applications in the synthesis of bioactive molecules.

Commercial Availability

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its isomers are commercially available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chemsigma | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 141419-94-5 | - | Inquire |

| CymitQuimica | Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | 287193-07-1 | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| Echemi | ETHYL 4-OXOTETRAHYDRO-2H-PYRAN-3-CARBOXYLATE | 141419-94-5 | - | Inquire |

| Achmem | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (mixture of isomers) | 141419-94-5 | - | Inquire |

| Sigma-Aldrich | Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate | 388109-26-0 | 98% | 100mg, 250mg, 1g, 5g, 10g |

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its isomers is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | Colorless liquid to solid (isomer dependent) |

| Storage | 2-8°C, Sealed in dry conditions |

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method outlines a two-step synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[1] The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by a Dieckmann condensation.

Experimental Protocol

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

-

Dissolve ethyl hydroxypropanoate and ethyl acrylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The optimal molar ratio of ethyl hydroxypropanoate to ethyl acrylate is 1:1.[1]

-

Add a base to the solution to facilitate the reaction. Suitable bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[1]

-

Stir the reaction mixture under appropriate conditions (time and temperature will need to be optimized) to yield 4-oxa-1,7-diethyl pimelate.

Step 2: Dieckmann Condensation to Yield Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

-

To the solution containing 4-oxa-1,7-diethyl pimelate, add a strong base at a low temperature (-10 to 0 °C).[1] Suitable strong bases include sodium ethoxide or sodium hydride.[1]

-

Allow the Dieckmann condensation to proceed. This intramolecular cyclization reaction will form the desired ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

-

After the reaction is complete, perform an appropriate work-up and purification procedure (e.g., extraction, chromatography) to isolate the final product.

This "one-pot" approach is advantageous as it avoids the need for purification of the intermediate, potentially simplifying the overall process and improving yield.[1]

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[2][3][4] The incorporation of the tetrahydropyran ring can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[3]

While specific signaling pathways involving Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate have not been explicitly detailed in the reviewed literature, its utility as a building block in the synthesis of more complex, biologically active molecules is evident. The pyran core is found in compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][5][6][7]

For instance, tetrahydropyran derivatives have been investigated as inhibitors of HIV protease and as components of drugs targeting neurological disorders.[8] The oxo- and carboxylate functionalities of the target molecule provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

The general workflow for utilizing a building block like Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in a drug discovery program is outlined below.

Conclusion

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a readily available and synthetically accessible chemical intermediate. Its structural features make it an attractive starting material for the synthesis of a wide variety of more complex molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for the generation of novel chemical entities with the potential for diverse biological activities. The synthetic protocol provided, along with an understanding of its potential applications, should empower scientists to effectively utilize this versatile building block in their research endeavors. Further investigation into the specific biological targets of derivatives of this compound is a promising area for future research.

References

- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 7. arabjchem.org [arabjchem.org]

- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through an efficient intramolecular Dieckmann condensation.

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a key building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, provides a reliable and high-yielding route to this pyran derivative.[1] This method is noted for its operational simplicity and mild reaction conditions.[1]

The overall synthesis is a two-step process. The first step involves the formation of a diester, 4-oxa-1,7-diethyl pimelate, from ethyl hydroxypropanoate and ethyl acrylate. This is followed by the crucial intramolecular Dieckmann condensation of the diester to yield the target compound, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[1] A "one-pot" approach where the intermediate diester is not isolated can be employed, simplifying the procedure and potentially increasing overall yield.[1]

Reaction Data

The following table summarizes the key quantitative data associated with the Dieckmann condensation step for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

| Parameter | Value | Source |

| Starting Material | 4-oxa-1,7-diethyl pimelate | CN104496858A |

| Product | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | CN104496858A |

| Base | Sodium Ethoxide or Sodium Hydride | CN104496858A |

| Reaction Temperature | -10 to 0 °C | CN104496858A |

| Reported Yield | Relatively High | CN104496858A |

Experimental Protocols

Protocol 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Intermediate)

This protocol describes the initial step for the synthesis of the diester precursor required for the Dieckmann condensation.

Materials:

-

Ethyl 3-hydroxypropanoate

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add ethyl 3-hydroxypropanoate (10.00 g, 96 mmol, 1.0 eq) and ethyl acrylate (9.61 g, 96 mmol, 1.0 eq) dissolved in 50 mL of anhydrous tetrahydrofuran (THF).[1]

-

Add potassium carbonate (1.32 g, 9.6 mmol, 0.1 eq) to the solution to catalyze the reaction.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:n-hexane (1:5) and potassium permanganate solution for visualization.[1]

-

Upon completion, the resulting solution containing 4-oxa-1,7-diethyl pimelate can be used directly in the subsequent Dieckmann condensation step without purification.[1]

Protocol 2: Dieckmann Condensation for the Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This protocol details the intramolecular cyclization of 4-oxa-1,7-diethyl pimelate to the target compound.

Materials:

-

Solution of 4-oxa-1,7-diethyl pimelate in THF (from Protocol 1)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Hydrochloric acid (HCl), aqueous solution (for workup)

-

Sodium chloride solution (Brine), saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., Ethyl acetate)

Procedure:

-

Cool the solution of 4-oxa-1,7-diethyl pimelate in THF from the previous step to a temperature between -10 and 0 °C using an ice-salt or ice-acetone bath.[1]

-

In a separate flask, prepare a suspension of sodium ethoxide or sodium hydride (a slight molar excess relative to the starting diester) in a suitable anhydrous solvent like toluene or THF.

-

Slowly add the basic suspension to the cooled solution of the diester with vigorous stirring, maintaining the temperature between -10 and 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for a specified time (typically 1-3 hours, reaction progress should be monitored by TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is acidic (pH ~5-6), while keeping the temperature low.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Dieckmann condensation for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Caption: Dieckmann condensation reaction mechanism.

Experimental Workflow

The diagram below outlines the experimental workflow for the synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized 4H-Pyrans

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot, multi-component synthesis of functionalized 4H-pyrans. This class of oxygen-containing heterocyclic compounds is a significant scaffold in medicinal chemistry due to its wide range of pharmacological activities.

Introduction: The Significance of 4H-Pyrans

4H-pyran derivatives are a cornerstone in the development of new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1] Certain derivatives are also investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2][3] The synthesis of these molecules, particularly through one-pot multi-component reactions (MCRs), is of great interest as it aligns with the principles of green chemistry, offering advantages like high atom economy, shorter reaction times, and operational simplicity.[4][5] The general approach involves a three-component condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[2][6]

General Reaction Pathway

The one-pot synthesis of 4H-pyrans typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration sequence. An aldehyde reacts with an active methylene compound, followed by the addition of a 1,3-dicarbonyl compound in the presence of a catalyst.

Caption: Generalized reaction mechanism for the three-component synthesis of 4H-pyrans.

Application Notes: Catalytic Systems

A variety of catalysts have been developed to promote the synthesis of 4H-pyrans efficiently and under environmentally benign conditions. The choice of catalyst can influence reaction time, yield, and the reusability of the system.

-

Heterogeneous Nanocatalysts: Magnetically separable nanocatalysts, such as starch-supported copper ferrite (CuFe₂O₄@starch), offer excellent catalytic activity and the significant advantage of easy recovery using an external magnet.[7] This simplifies the work-up procedure and allows for multiple reuse cycles without a significant loss of activity, making the process more economical and sustainable.[7][8]

-

Metal-Organic Frameworks (MOFs): MOFs like Cu₂(NH₂-BDC)₂(DABCO) have been employed as highly effective heterogeneous catalysts.[2] Their high surface area and tunable porosity contribute to their catalytic efficiency. Syntheses using MOFs can often be performed under solvent-free mechanochemical conditions (ball milling), which further enhances the green credentials of the protocol.[2]

-

Ionic Liquids (ILs): Acidic ionic liquids such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate {[H₂-DABCO][H₂PO₄]₂} serve as reusable and efficient catalysts.[1] They can act as both the catalyst and the reaction medium, though they are often used in catalytic amounts.

-

Surfactant-based Systems: Dodecyl benzenesulfonic acid (DBSA) can act as both a Brønsted acid catalyst and a surfactant, creating a microemulsion system in water.[6] This approach is attractive as it uses water as a green solvent and enhances the reaction rate by increasing the interfacial area between reactants.[6]

-

Organocatalysts: Simple organic molecules like triphenylphosphine (PPh₃) and N-methylmorpholine (NMM) have been shown to be effective catalysts for this transformation.[1][9] These methods are often characterized by mild reaction conditions and good to excellent yields.[1]

Experimental Protocols

Below are detailed protocols for two distinct and efficient methods for synthesizing functionalized 4H-pyrans.

Protocol 1: Magnetically Recoverable Nanocatalyst Method

This protocol details the synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using a CuFe₂O₄@starch nanocatalyst.[7]

Materials:

-

4-Chlorobenzaldehyde (1 mmol)

-

Malononitrile (1.1 mmol)

-

Dimedone (1 mmol)

-

CuFe₂O₄@starch catalyst (0.03 g)[7]

-

Ethanol (3 mL)

-

External magnet

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and the CuFe₂O₄@starch catalyst (0.03 g).

-

Add ethanol (3 mL) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:3) eluent.

-

Upon completion of the reaction, stop stirring and place an external magnet against the side of the flask to immobilize the magnetic nanocatalyst.

-

Decant or filter the solution to separate the product from the catalyst.

-

The collected catalyst can be washed with ethanol, dried, and stored for reuse.

-

The crude product in the filtrate can be purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Mechanochemical Method

This protocol describes the synthesis of 2-amino-3-cyano-4H-pyran derivatives using a Cu₂(NH₂-BDC)₂(DABCO) MOF catalyst under ball-milling conditions.[2]

Materials:

-

Aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

1,3-Dicarbonyl compound (1 mmol)

-

Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g)[2]

-

Ball mill with grinding jars and balls

-

Hot ethanol for work-up

Procedure:

-

Place the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) into a stainless-steel grinding jar.

-

Grind the mixture forcefully in a ball mill at a frequency of 27 Hz at ambient temperature.

-

Monitor the reaction for completion via TLC.

-

Once the reaction is complete, add hot ethanol to the jar to dissolve the product.

-

Separate the heterogeneous catalyst by filtration.

-

The catalyst can be washed with hot ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.

General Experimental Workflow

The overall process from reactant preparation to product analysis follows a streamlined workflow, especially when using heterogeneous catalysts.

Caption: A typical workflow for the one-pot synthesis and purification of 4H-pyrans.

Data Summary: Comparison of Catalytic Systems

The efficiency of various catalytic systems for the one-pot synthesis of 4H-pyrans is summarized below. The data highlights the performance of different catalysts under their optimized conditions for synthesizing representative 4H-pyran derivatives.

| Catalyst | Reactants (Aldehyde, Active Methylene, Dicarbonyl) | Solvent | Temp. | Time | Yield (%) | Reference |

| CuFe₂O₄@starch | 4-Chlorobenzaldehyde, Malononitrile, Dimedone | Ethanol | RT | 10 min | 96% | [7] |

| Ag/Fe₃O₄@starch | 4-Nitrobenzaldehyde, Malononitrile, Dimedone | Ethanol | 50 °C | 10 min | 95% | [8] |

| Cu₂(NH₂-BDC)₂(DABCO) | 4-Chlorobenzaldehyde, Malononitrile, Dimedone | Solvent-free | RT | 20 min | 96% | |

| DBSA | 4-Fluorobenzaldehyde, Malononitrile, Cyclohexane-1,3-dione | Water | 105 °C | 2 h | 92% | [6] |

| PPh₃ | Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | EtOH-H₂O | Reflux | 1-2 h | 85-95% | |

| N-methylmorpholine | Aldehydes, Malononitrile, 1,3-Diketones | Ethanol | RT | 15-30 min | 90-98% | [9] |

| Zn/Molecular Sieve | Aromatic Aldehydes, Malononitrile, Dicarbonyls | Ethanol | Reflux | 30-60 min | 88-96% | [10] |

RT: Room Temperature

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly functionalized 2-amino-4H-pyrans as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mjbas.com [mjbas.com]

- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, combining a tetrahydropyran ring with a reactive β-ketoester moiety, provide a scaffold for the construction of a diverse array of complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of various biologically active heterocyclic systems, with a particular focus on multicomponent reactions for the efficient generation of molecular diversity.

Synthesis of Dihydropyrano[2,3-c]pyrazoles

One of the most prominent applications of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is in the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. These fused heterocyclic systems are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction typically proceeds via a one-pot condensation of an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (or its precursor, ethyl acetoacetate).

Quantitative Data for Dihydropyrano[2,3-c]pyrazole Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives, primarily using the structurally related and commonly employed ethyl acetoacetate as a starting material, which forms the pyrazolone intermediate in situ. These conditions are adaptable for reactions starting with ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 3 | 92 | [1] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 2.5 | 95 | [1] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 3.5 | 90 | [1] |

| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 | 96 | [1] |

| 5 | Benzaldehyde | L-proline | Water | 85 | 1 | 93 | [2] |

| 6 | 4-Methylbenzaldehyde | L-proline | Water | 85 | 1.2 | 91 | [2] |

| 7 | 2-Chlorobenzaldehyde | L-proline | Water | 85 | 1.5 | 89 | [2] |

Experimental Protocol: Four-Component Synthesis of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

-

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (or Ethyl acetoacetate) (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

-

To a 50 mL round-bottom flask, add ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1 mmol), hydrazine hydrate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Alternatively, the mixture can be heated to reflux to reduce the reaction time.

-

Upon completion of the reaction (typically 2-4 hours at reflux), the solid product will precipitate out of the solution.

-

Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

-

The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of Other Fused Heterocyclic Systems

The reactivity of the β-ketoester moiety in ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate allows for its application in the synthesis of a variety of other fused heterocyclic systems, such as pyranopyrimidines and pyranopyridines. These reactions often involve condensation with binucleophiles like urea, guanidine, or amidines.

Plausible Synthesis of Pyrano[2,3-d]pyrimidines

While specific literature examples with ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate are not abundant, the established reactivity of β-ketoesters suggests a plausible pathway for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This would typically involve a three-component reaction with an aldehyde and urea or thiourea.

General Reaction Scheme:

A mixture of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, an appropriate aldehyde, and urea (or thiourea) can be heated in the presence of a catalyst (e.g., an acid or a base) in a suitable solvent like ethanol or acetic acid to yield the corresponding pyrano[2,3-d]pyrimidine derivative.

Biological Activity and Signaling Pathways

Many of the heterocyclic compounds synthesized from ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate derivatives exhibit significant biological activity. For instance, certain pyrano[2,3-c]pyrazole and pyrano[3,2-c]quinoline derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

EGFR/HER-2 Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling cascade, which is a critical target in cancer therapy. Inhibition of this pathway by small molecules, such as those derived from ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, can block downstream signaling and inhibit tumor growth.

Caption: Simplified EGFR/HER-2 signaling pathway targeted by pyran-based inhibitors.

Experimental Workflow and Synthetic Versatility

The utility of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate as a building block stems from its capacity to react with a variety of reagents to generate a library of diverse heterocyclic compounds. The following diagram illustrates a general experimental workflow and the logical relationships in the synthesis of different heterocyclic cores from this versatile starting material.

References

- 1. A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arabjchem.org [arabjchem.org]

The Versatile Scaffold: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a readily accessible heterocyclic building block, has emerged as a valuable scaffold in the design and synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a tetrahydropyran ring and multiple functional groups, provide a versatile platform for the development of novel therapeutic agents across various disease areas. This document provides an overview of its applications in medicinal chemistry, complete with detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways.

Introduction to Medicinal Chemistry Applications

The tetrahydropyran motif is a common feature in many natural products and approved drugs, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate serves as a key intermediate in the synthesis of complex molecular architectures, enabling the exploration of diverse chemical spaces in drug discovery programs.[1] Its utility has been demonstrated in the development of compounds targeting a range of therapeutic areas, most notably in oncology and thrombosis.

Derivatives of this scaffold have shown significant potential as:

-

Anticancer Agents: By serving as a core structure for the synthesis of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER-2).

-

Anticoagulants: The tetrahydropyran ring is a key structural component of modern direct Factor Xa inhibitors, such as Apixaban.

Application 1: Anticancer Drug Discovery

Derivatives of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate have been extensively investigated as potential anticancer agents. The pyran scaffold can be elaborated to interact with the ATP-binding pockets of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Bioactivity Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyran derivatives.

Table 1: Antiproliferative Activity of Furo[3,4-c]pyran-3a-carboxylate Derivatives

| Compound | Target Cell Line | IC50 (μM) |

| 3l | HeLa | 5.4 |

Table 2: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives as Dual EGFR/HER-2 Inhibitors [2]

| Compound | Target Cell Line | IC50 (nM) | Target Kinase | IC50 (nM) |

| 3a | HT-29 (Colon) | 23 | EGFR | 68 |

| HER-2 | 30 | |||

| 3f | HT-29 (Colon) | 25 | EGFR | 71 |

| HER-2 | 33 | |||

| Erlotinib (Ref.) | HT-29 (Colon) | 30 |

Signaling Pathways

Experimental Protocols

Protocol:

-

A mixture of an appropriate aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (as the β-ketoester, 10 mmol) is prepared in ethanol (30 mL).

-

A catalytic amount of piperidine (0.5 mL) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath to facilitate precipitation.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford the desired 4H-pyran derivative.

Application 2: Anticoagulant Drug Discovery

The tetrahydropyran ring is a key structural feature of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. While the direct synthesis of Apixaban from ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is not the primary industrial route, the synthesis of its core pyrazolo[3,4-c]pyridine moiety highlights the utility of pyran-like structures in constructing such complex heterocyclic systems.[3][4][5][6][7]

Logical Relationship in Anticoagulant Action

Experimental Protocols

This protocol outlines the synthesis of a key intermediate that can be further elaborated to produce Apixaban and its analogues, demonstrating the synthetic utility of related pyranone structures.

Protocol for Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate:

-

Step 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: This intermediate is prepared through a multi-step sequence starting from 1-(4-nitrophenyl)piperidin-2-one.

-

Step 2: Cycloaddition Reaction: A solution of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (0.04 mol) in MDC (80 mL) is treated with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono) acetate (0.044 mol), triethylamine (0.12 mol), and potassium iodide (0.004 mol).

-

The reaction mixture is stirred at 42-45°C for 12-15 hours.

-

Step 3: Hydrolysis and Recrystallization: The crude product from the previous step is cooled to 0°C and treated with 4.0N hydrochloric acid (50 mL). The mixture is stirred at room temperature for 2-4 hours.

-

The resulting solid is collected and recrystallized to yield the final product.

Conclusion

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its application spans across critical therapeutic areas, including the development of novel anticancer and anticoagulant agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of new drugs, underscoring the significance of this pyran derivative in the ongoing quest for innovative medicines. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis routes of Apixaban [benchchem.com]

- 4. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. data.epo.org [data.epo.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Reactions of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a versatile bicyclic intermediate of significant interest in medicinal chemistry and drug development. Its structure incorporates a β-keto ester functionality within a tetrahydropyran ring, offering multiple reactive sites for nucleophilic attack and functionalization. This document provides detailed application notes and experimental protocols for the reaction of this key intermediate with a variety of nucleophiles, enabling the synthesis of a diverse range of heterocyclic compounds.

The presence of an acidic α-hydrogen at the C3 position, an electrophilic ketone at C4, and an ester group allows for a wide array of chemical transformations. These include reactions with nitrogen, carbon, and sulfur nucleophiles, leading to the formation of fused pyrazoles, pyrimidines, and other valuable scaffolds for drug discovery.

Chemical Reactivity Overview